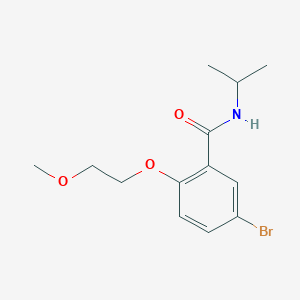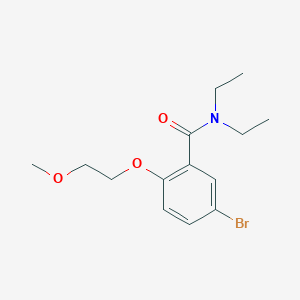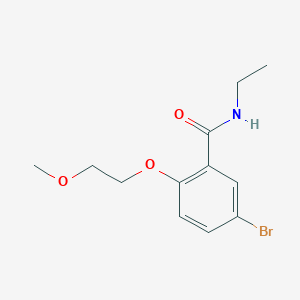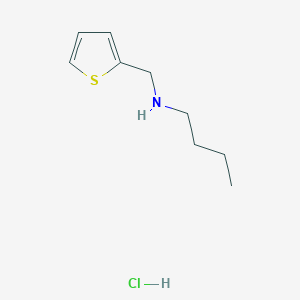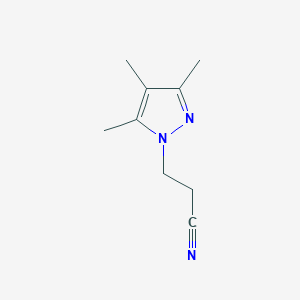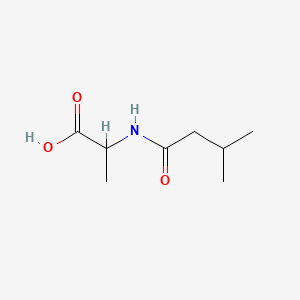
N-(3-Methylbutanoyl)alanine
Overview
Description
N-(3-Methylbutanoyl)alanine is a chemical compound with the CAS Number: 90580-58-8 and a molecular weight of 173.21 . Its IUPAC name is N-(3-methylbutanoyl)alanine .
Molecular Structure Analysis
The InChI code for N-(3-Methylbutanoyl)alanine is 1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
N-(3-Methylbutanoyl)alanine has a molecular formula of C8H15NO3 . It is sensitive and should be stored at room temperature .Scientific Research Applications
Life Science Research
The compound is used in life science research. Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others have used this compound in their research .
Gluconeogenesis
Alanine, a component of “N-(3-Methylbutanoyl)alanine”, is one of the principal glucogenic amino acids. Most originate from muscles, where branched-chain amino acids (valine, leucine, and isoleucine) are nitrogen donors and, under exceptional circumstances, a source of carbons for glutamate synthesis . Glutamate is a nitrogen source for alanine synthesis from pyruvate and a substrate for glutamine synthesis by glutamine synthetase .
Role in Starvation
Alanine plays a significant role during early starvation . It is involved in the process of gluconeogenesis, a metabolic pathway of glucose synthesis from non-carbohydrate substances essential for maintaining glycemia during starvation .
Role in High-Fat and High-Protein Diets
Alanine is also significant when exposed to high-fat and high-protein diets . It contributes to increased glucose levels in diabetes and disorders associated with insulin resistance .
Role in Diabetes
Alanine contributes to increased glucose levels in diabetes and disorders associated with insulin resistance . It is a glucogenic amino acid that can be converted to oxaloacetate, a substance that initiates gluconeogenesis in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK) .
Safety and Hazards
properties
IUPAC Name |
2-(3-methylbutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSNARFDYTAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867535 | |
| Record name | N-(3-Methylbutanoyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutanoyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)
![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)
![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)
![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)
